

## A Comparative Meta-Analysis of Imipenem/Relebactam in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imipenem/relebactam's performance against key alternatives in pivotal clinical trials. The data presented is derived from meta-analyses and the primary publications of the RESTORE-IMI 1 and RESTORE-IMI 2 trials, focusing on quantitative outcomes, experimental designs, and underlying mechanisms of action.

### **Comparative Efficacy and Safety Data**

The following tables summarize the key efficacy and safety outcomes from the RESTORE-IMI 1 and RESTORE-IMI 2 clinical trials, providing a direct comparison of imipenem/relebactam with piperacillin/tazobactam and colistin plus imipenem.

# Table 1: RESTORE-IMI 2 - Imipenem/Relebactam vs. Piperacillin/Tazobactam for HABP/VABP[1][2][3][4][5]



| Outcome Measure                                      | Imipenem/Relebact<br>am (n=264) | Piperacillin/Tazoba<br>ctam (n=267) | Treatment Difference (95% CI) |
|------------------------------------------------------|---------------------------------|-------------------------------------|-------------------------------|
| Day 28 All-Cause<br>Mortality                        | 15.9% (42/264)                  | 21.3% (57/267)                      | -5.3% (-11.9 to 1.2)          |
| Favorable Clinical<br>Response at Early<br>Follow-up | 61.0% (161/264)                 | 55.8% (149/267)                     | 5.0% (-3.2 to 13.2)           |
| Serious Adverse<br>Events                            | 26.7%                           | 32.0%                               |                               |
| Drug-Related Adverse<br>Events                       | 11.7%                           | 9.7%                                |                               |
| Adverse Events Leading to Discontinuation            | 5.6%                            | 8.2%                                | <del>-</del>                  |

Table 2: RESTORE-IMI 1 - Imipenem/Relebactam vs. Colistin + Imipenem for Imipenem-Nonsusceptible Infections[6][7][8][9][10][11][12][13][14]



| Outcome Measure                       | Imipenem/Relebact<br>am (n=21) | Colistin +<br>Imipenem (n=10) | Treatment<br>Difference (90% CI) |
|---------------------------------------|--------------------------------|-------------------------------|----------------------------------|
| Favorable Overall<br>Response         | 71%                            | 70%                           | -27.5 to 21.4                    |
| Day 28 Favorable<br>Clinical Response | 71%                            | 40%                           | 1.3 to 51.5                      |
| 28-Day All-Cause<br>Mortality         | 10%                            | 30%                           | -46.4 to 6.7                     |
| Serious Adverse<br>Events             | 10%                            | 31%                           |                                  |
| Drug-Related Adverse<br>Events        | 16%                            | 31%                           | _                                |
| Treatment-Emergent Nephrotoxicity     | 10%                            | 56% (P = .002)                | -                                |

# Experimental Protocols RESTORE-IMI 2: Trial Design[2][4][15]

- Objective: To evaluate the efficacy and safety of imipenem/cilastatin/relebactam versus piperacillin/tazobactam in the treatment of hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP).
- Study Design: A Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
- Patient Population: Adults with HABP or VABP.
- Intervention:
  - Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously every 6 hours.
  - Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.



- Duration of Treatment: 7 to 14 days.
- Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.
- Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.

### RESTORE-IMI 1: Trial Design[6][8][9][12]

- Objective: To evaluate the efficacy and safety of imipenem/relebactam compared to colistin plus imipenem for the treatment of infections caused by imipenem-nonsusceptible pathogens.
- Study Design: A Phase 3, randomized, controlled, double-blind trial.
- Patient Population: Hospitalized patients with HABP/VABP, complicated intra-abdominal infection (cIAI), or complicated urinary tract infection (cUTI) caused by imipenemnonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.
- Intervention:
  - Imipenem/relebactam.
  - Colistin plus imipenem.
- · Duration of Treatment: 5 to 21 days.
- Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.
- Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.

## Visualized Mechanisms and Workflows Mechanism of Action of Imipenem/Relebactam





Click to download full resolution via product page

Caption: Mechanism of Imipenem/Relebactam Action.

# Standard Antimicrobial Susceptibility Testing (AST) Workflow





Click to download full resolution via product page

Caption: Typical workflow for antimicrobial susceptibility testing.



 To cite this document: BenchChem. [A Comparative Meta-Analysis of Imipenem/Relebactam in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#meta-analysis-of-clinical-trials-involving-imipenem-relebactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com